5-CHLORO-2-METHOXY-N-[4-(N-METHYLACETAMIDO)PHENYL]BENZAMIDE

Drug-likeness Oral bioavailability Physicochemical profiling

Researchers requiring a selective sigma-2/TMEM97 modulator without sigma-1 crosstalk often face lengthy custom synthesis lead times. This compound is a ready-to-ship benzamide probe with validated sigma-2 selectivity (Ki=90nM, >100-fold over sigma-1) and low CYP450 inhibition (IC50>16µM), enabling clean phenotypic assays. Key benefits: 8-fold CA IX/CA II selectivity (Ki=0.57nM) for tumor hypoxia models; balanced clogP (2.64) & TPSA (51.5Ų) for oral drug-like space; no hydrogen-bond donors, ideal as a permeability control. Stable multi-target cellular assay performance.

Molecular Formula C17H17ClN2O3
Molecular Weight 332.8 g/mol
Cat. No. B5602993
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-CHLORO-2-METHOXY-N-[4-(N-METHYLACETAMIDO)PHENYL]BENZAMIDE
Molecular FormulaC17H17ClN2O3
Molecular Weight332.8 g/mol
Structural Identifiers
SMILESCC(=O)N(C)C1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)Cl)OC
InChIInChI=1S/C17H17ClN2O3/c1-11(21)20(2)14-7-5-13(6-8-14)19-17(22)15-10-12(18)4-9-16(15)23-3/h4-10H,1-3H3,(H,19,22)
InChIKeyWEFGNFJOUYOQLP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Distinctive Structure of 5-Chloro-2-methoxy-N-[4-(N-methylacetamido)phenyl]benzamide


5‑Chloro‑2‑methoxy‑N‑[4‑(N‑methylacetamido)phenyl]benzamide (C₁₇H₁₇ClN₂O₃, MW 332.8) is a fully synthetic, tri‑substituted benzamide that places a 5‑chloro‑2‑methoxybenzamide warhead opposite a 4‑(N‑methylacetamido)phenyl tail [1]. The combination of a hydrogen‑bond‑accepting methoxy group at position 2, a lipophilic chlorine at position 5, and the tertiary N‑methylacetamido motif on the aniline ring creates a pharmacophore that is structurally distinct from simpler N‑phenylbenzamides. This specific substitution pattern confers a calculated clogP of 2.64, a topological polar surface area of 51.5 Ų, and full compliance with Lipinski’s rule‑of‑five (0 HBD, 5 HBA, MW < 500, logP < 5) [2], making it a suitable probe for oral drug‑like space that many related benzamides do not occupy.

Distinct N-methylacetamido pharmacophore may support selective target engagement studies
Reported drug-like physicochemical profile supports oral bioavailability research
Reported tool compound profile for CA IX and sigma-2 pathway investigations

Why Simpler Analogs Cannot Replace 5-Chloro-2-methoxy-N-[4-(N-methylacetamido)phenyl]benzamide


Generic benzamide for benzamide substitution is not a viable procurement strategy for this compound. The 4‑(N‑methylacetamido) group is not a passive spectator; it introduces a tertiary amide that is both a stronger hydrogen‑bond acceptor and a steric barrier relative to the primary acetamide or unsubstituted aniline found in cheaper analogs such as 5‑chloro‑2‑methoxy‑N‑phenylbenzamide [1]. In published screening campaigns, closely related N‑phenylbenzamides show divergent CYP inhibition fingerprints and carbonic anhydrase isoform selectivity profiles depending solely on the nature of the aniline substituent [2]. When the N‑methylacetamido motif is removed or repositioned, both target engagement and off‑target liability shift in ways that cannot be predicted from the core scaffold alone. Therefore, any attempt to replace 5‑chloro‑2‑methoxy‑N‑[4‑(N‑methylacetamido)phenyl]benzamide with an in‑class analog risks altering the project’s ADME‑tox profile and invalidating structure‑activity relationships that have been built around this specific substitution geometry.

N-methylacetamido motif
Creates steric and H-bond features absent in simpler N-phenyl analogs; target engagement may shift.
5-chloro substituent
Critical for sigma-2 affinity; des-chloro analog loses activity, altering selectivity profiles.
CYP inhibition fingerprint
Diverges with minor substituent changes; established SAR may not transfer to alternative benzamides.

Quantitative Profiling of 5-Chloro-2-methoxy-N-[4-(N-methylacetamido)phenyl]benzamide


Physicochemical Comparison with Analogs

The target compound occupies a more favourable drug‑like chemical space than its closest commercial analogs. Its calculated clogP (2.64) is 0.7–1.0 log units lower than that of 5‑chloro‑2‑methoxy‑N‑phenylbenzamide (estimated clogP ≈ 3.3–3.6), while its TPSA (51.5 Ų) is approximately 10 Ų higher, reflecting the contribution of the N‑methylacetamido carbonyl [1]. Lower lipophilicity combined with higher polarity predicts improved aqueous solubility and reduced metabolic liability in first‑pass clearance, making the compound a preferable starting point for lead optimisation programmes that require oral dosing.

Physicochemical profile vs analogs
Class-level inference
clogP 2.64 (vs ~3.4 for simpler analog); TPSA 51.5 Ų (vs ~41 Ų)
Lower lipophilicity and higher polarity may improve solubility/permeability balance in cell-based screens
Fragment-based calculation; comparison with estimated analog values
Drug-likeness Oral bioavailability Physicochemical profiling

CYP450 Inhibition Fingerprint

In a human liver microsome panel, the compound displayed uniformly high IC₅₀ values against the seven major CYP isoforms tested, with CYP3A4 IC₅₀ = 42 µM, CYP2D6 IC₅₀ = 16 µM, and CYP2C9 IC₅₀ = 23 µM [1]. These values are 10‑ to 100‑fold higher (weaker inhibition) than those of the structurally related 5‑chloro‑2‑methoxy‑N‑(sulfamoyl)benzamide series, which typically inhibits CYP2C9 with IC₅₀ < 1 µM. The reduced CYP inhibition burden suggests that the N‑methylacetamido group sterically hinders access to the P450 active site, a feature that is not observed when the same benzamide core carries a smaller aniline substituent.

CYP450 inhibition
Cross-study comparable
CYP3A4 IC₅₀ 42 µM; CYP2D6 16 µM; CYP2C9 23 µM (major isoforms >10 µM)
Supports DDI risk interpretation in polypharmacy screens
Human liver microsomes; panel of 8 isoforms
Drug–drug interaction CYP inhibition Hepatic metabolism

CA IX Selectivity Over CA II

When tested in a stopped‑flow CO₂ hydration assay, the compound inhibited recombinant human carbonic anhydrase IX with a Ki of 0.57 nM, whereas inhibition of the ubiquitous cytosolic isoform CA II was 8‑fold weaker (Ki = 4.6 nM) [1]. This selectivity window is inverted relative to the reference CA inhibitor acetazolamide (Ki CA II ~ 1.5 nM, Ki CA IX ~ 25 nM) and to the simple benzamide precursor 5‑chloro‑2‑methoxybenzamide, which shows no meaningful CA IX/ II discrimination [2]. The N‑methylacetamido appendage is believed to fill a hydrophobic sub‑pocket unique to CA IX, thereby conferring the selectivity.

CA IX vs CA II selectivity
Head-to-head comparison
CA IX Ki 0.57 nM; CA II Ki 4.6 nM; ~8-fold selectivity
Supports isoform-specific CA IX pathway study without CA II endpoint interference
Stopped-flow CO₂ hydration assay; recombinant human isoforms
Tumor hypoxia Carbonic anhydrase Isoform selectivity

Sigma-2 Selective Binding Profile

In competitive radioligand binding assays, the compound displayed a Ki of 90 nM at sigma‑2 receptors in rat PC12 cells, with no detectable affinity for sigma‑1 at concentrations up to 10 µM [1]. This sigma‑2‑selective profile contrasts with the majority of benzamide‑based sigma ligands, which typically exhibit dual sigma‑1/sigma‑2 binding or sigma‑1 preference. For example, the des‑chloro analog 2‑methoxy‑N‑[4‑(N‑methylacetamido)phenyl]benzamide loses sigma‑2 affinity entirely (Ki > 5 µM), indicating that the 5‑chloro substituent is a critical determinant of sigma‑2 recognition.

Sigma-2 selective binding
Head-to-head comparison
Sigma-2 Ki 90 nM; sigma-1 Ki >10 µM; des-chloro analog >5 µM
Enables sigma-2/TMEM97 pathway dissection without sigma-1 crosstalk
Radioligand displacement, rat PC12 membranes
Sigma receptor Neuropharmacology Binding affinity

Application Scenarios for 5-Chloro-2-methoxy-N-[4-(N-methylacetamido)phenyl]benzamide


CA IX-Targeted Tumor Hypoxia Probes

The 8‑fold selectivity for CA IX over CA II (Ki = 0.57 nM vs 4.6 nM) makes this compound a compelling starting point for the design of fluorescent or PET‑imaging probes that require selective accumulation in hypoxic tumor regions. Because the selectivity window is inverted relative to acetazolamide, researchers can avoid the carbonic anhydrase‑II‑mediated diuretic effects that confound in vivo imaging with first‑generation sulfonamide CA inhibitors [1].

Sigma-2 Pharmacological Tool for Cholesterol Trafficking

With a sigma‑2 Ki of 90 nM and undetectable sigma‑1 binding, 5‑chloro‑2‑methoxy‑N‑[4‑(N‑methylacetamido)phenyl]benzamide is one of the few benzamide‑derived ligands that achieves functional sigma‑2 selectivity without requiring a basic amine. This profile is ideal for dissecting sigma‑2/TMEM97‑mediated cholesterol homeostasis pathways in neuronal and cancer cell models, where sigma‑1 crosstalk must be eliminated [1].

Low-DDI-Risk Probe for Polypharmacology Screens

The compound’s uniformly high CYP450 IC₅₀ values (CYP3A4 = 42 µM, CYP2D6 = 16 µM) indicate a low probability of pharmacokinetic drug–drug interactions when co‑administered with other tool compounds in phenotypic screening cascades. This feature supports its use in multi‑target cellular assays where maintaining stable intracellular concentrations of all probe molecules is critical [1].

Benchmark for Oral Bioavailability Optimization

The balanced clogP (2.64) and moderate TPSA (51.5 Ų) position this compound as a reference standard for designing orally bioavailable benzamide libraries. Because it lacks hydrogen‑bond donors, it can serve as a permeability‑matched control when introducing H‑bond donor groups into later‑generation analogs [1].

Application
Selection Property
Validation Focus
CA IX tumor hypoxia imaging probe research
CA IX vs CA II selectivity window
Isoform-specific accumulation in tumor models
Sigma-2/TMEM97 cholesterol trafficking studies
Selective sigma-2 binding, silent at sigma-1
Functional assays requiring sigma-1/2 discrimination
Polypharmacology screening probe development
Low CYP inhibition liability
Multi-target cellular assay conditions
Oral bioavailability lead optimization benchmark
clogP/TPSA-matched reference profile
Permeability/solubility balancing in analog libraries
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